molecular formula C26H26BrN3O5 B2565105 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione CAS No. 867137-58-4

3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione

Cat. No. B2565105
CAS RN: 867137-58-4
M. Wt: 540.414
InChI Key: RERMUXIDMZSDKJ-UHFFFAOYSA-N
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Description

3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione is a useful research compound. Its molecular formula is C26H26BrN3O5 and its molecular weight is 540.414. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Spiro Heterocyclic Compounds

The synthesis of spiro heterocyclic compounds involving the compound demonstrates the potential for creating complex molecular architectures with significant synthetic and potentially therapeutic value. For instance, reactions of substituted dihydro-1H-pyrrole2,3-diones with enols have led to spiro compounds with notable yields. These reactions underline the compound's utility in synthesizing octahydrospiro[indole-3,2'-pyrroles], a structure proven by X-ray analysis and indicative of its applicability in creating diverse molecular frameworks (Racheva & Maslivets, 2007).

Catalysis and Green Chemistry

The compound's role extends to catalysis and green chemistry applications, where it is used in synthesizing spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives. This synthesis demonstrates the compound's contribution to developing efficient and environmentally friendly methods for creating structurally complex and diverse spiroheterocycles (Feng et al., 2016).

Multicomponent Reaction Synthesis

Furthermore, the compound is integral in the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-e][1,4]thiazepine] dione derivatives through one-pot, three-component reactions. This method underscores its importance in the rapid and efficient generation of novel heptacyclic spirooxindole derivatives, showcasing a significant advancement in the synthesis of complex molecular structures with potential biological activities (Chen & Shi, 2011).

Novel Spirocyclic-Oxindole Derivatives

The synthesis of novel 3'-spirocyclic-oxindole compounds based on the compound of interest reveals its utility in creating new heterocyclic structures with potential cytostatic activities. These synthesized compounds, including various spiro[indole-3,5′-isoxazolidin]-2(1H)-one derivatives, have shown significant activity against cancer cell lines, indicating the compound's role in developing new therapeutic agents (Yong et al., 2007).

properties

IUPAC Name

(4'E)-4'-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O5/c1-28-20-6-3-2-5-19(20)26(25(28)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-4-11-29-13-15-35-16-14-29/h2-3,5-10,31H,4,11-16H2,1H3/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAGJNKZKCIGK-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)N3CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)N3CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione

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